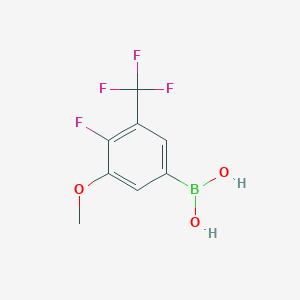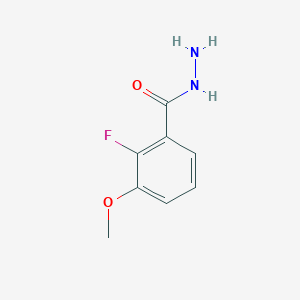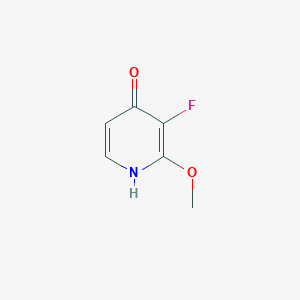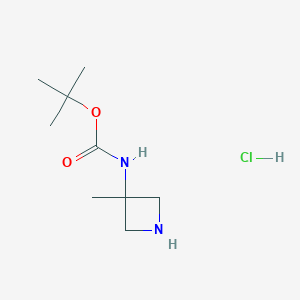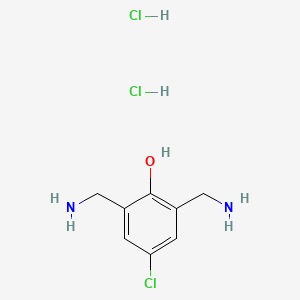![molecular formula C17H24ClN B1446580 [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride CAS No. 59974-07-1](/img/structure/B1446580.png)
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride
Vue d'ensemble
Description
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride , also known by its chemical formula C~15~H~23~ClN , is a synthetic organic compound. It belongs to the class of amines and contains an adamantane (tricyclo[3.3.1.1~3,7~]decane) moiety. The compound is typically encountered as a white crystalline powder.
Synthesis Analysis
The synthesis of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic route may include the following:
- Adamantane Derivatization : Starting with adamantane, functionalization occurs to introduce the 1-adamantyl group.
- Amination : The 2-methylphenyl group is introduced via an amination reaction, where an amine group replaces a hydrogen atom on the phenyl ring.
- Hydrochloride Salt Formation : The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt.
Molecular Structure Analysis
The molecular structure of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride consists of an adamantane cage fused to a phenyl ring. The amine nitrogen atom is protonated by the chloride ion, resulting in the hydrochloride salt. The three-dimensional arrangement of atoms influences its physical properties and reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The adamantyl and phenyl groups can undergo substitution reactions with other functional groups.
- Redox Reactions : The amine moiety may be oxidized or reduced under appropriate conditions.
- Acid-Base Reactions : The hydrochloride salt can act as an acid or base in suitable environments.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 150-160°C .
- Solubility : It is soluble in polar solvents like water due to the hydrochloride salt.
- Stability : Stable under normal conditions but may degrade upon exposure to extreme heat or light.
Safety And Hazards
- Toxicity : As with any amine compound, caution is necessary. Consult safety data sheets for specific toxicity information.
- Handling : Proper lab practices, protective gear, and ventilation are essential.
- Storage : Store in a cool, dry place away from incompatible materials.
Orientations Futures
Research avenues for [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride could include:
- Biological Activity : Investigate its potential as a drug candidate.
- Functionalization : Explore further derivatization for specific applications.
- Crystallography : Determine its crystal structure for better understanding.
Propriétés
IUPAC Name |
5-(1-adamantyl)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVZSJTZXZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



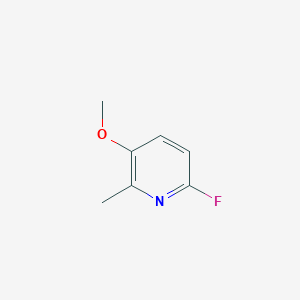
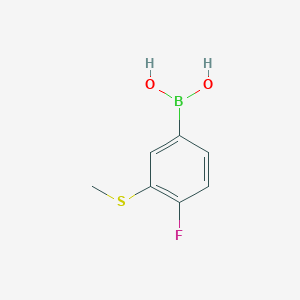
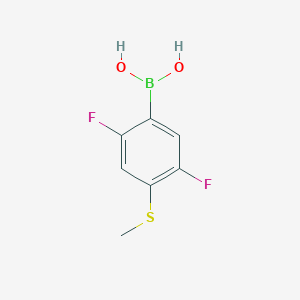
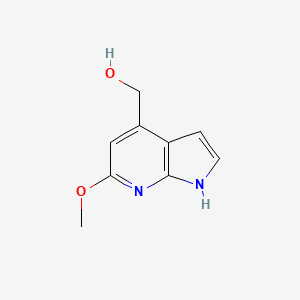
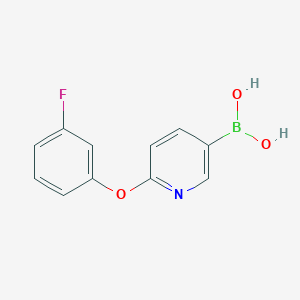
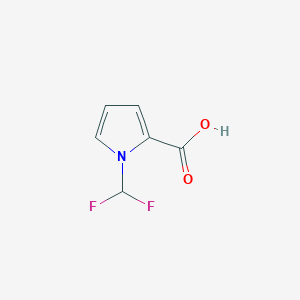
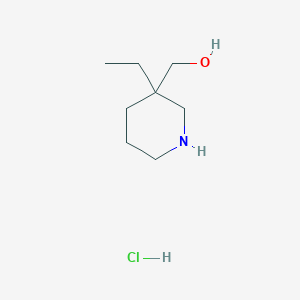
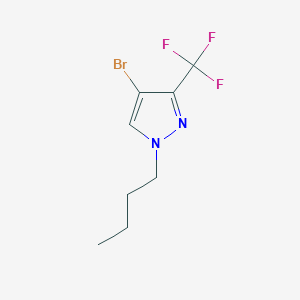
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
